E3 Ligase Ligand-linker Conjugate 100 E3 Ligase Ligand-linker Conjugate 100
Brand Name: Vulcanchem
CAS No.:
VCID: VC16615157
InChI: InChI=1S/C26H31N5O6/c32-21-4-3-20(23(35)27-21)31-24(36)18-2-1-17(9-19(18)25(31)37)30-7-5-16(6-8-30)10-28-12-26(13-28)14-29(15-26)11-22(33)34/h1-2,9,16,20H,3-8,10-15H2,(H,33,34)(H,27,32,35)/t20-/m0/s1
SMILES:
Molecular Formula: C26H31N5O6
Molecular Weight: 509.6 g/mol

E3 Ligase Ligand-linker Conjugate 100

CAS No.:

Cat. No.: VC16615157

Molecular Formula: C26H31N5O6

Molecular Weight: 509.6 g/mol

* For research use only. Not for human or veterinary use.

E3 Ligase Ligand-linker Conjugate 100 -

Specification

Molecular Formula C26H31N5O6
Molecular Weight 509.6 g/mol
IUPAC Name 2-[6-[[1-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]-2,6-diazaspiro[3.3]heptan-2-yl]acetic acid
Standard InChI InChI=1S/C26H31N5O6/c32-21-4-3-20(23(35)27-21)31-24(36)18-2-1-17(9-19(18)25(31)37)30-7-5-16(6-8-30)10-28-12-26(13-28)14-29(15-26)11-22(33)34/h1-2,9,16,20H,3-8,10-15H2,(H,33,34)(H,27,32,35)/t20-/m0/s1
Standard InChI Key VHJOJNBGACKDTI-FQEVSTJZSA-N
Isomeric SMILES C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CC(=O)O
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CC(=O)O

Introduction

Structural Composition and Molecular Design

E3 Ligase Ligand-Linker Conjugate 100 follows the tripartite PROTAC architecture, comprising:

  • E3 Ligase Recruitment Module: Likely derived from cereblon (CRBN) or von Hippel-Lindau (VHL) ligands based on prevalence in clinical-stage PROTACs . The CRBN-binding component may resemble pomalidomide derivatives, while VHL-based designs could incorporate (S,R,S)-AHPC analogs .

  • Target Protein Binder: Though unspecified in available data, its warhead likely targets oncogenic proteins like BRD4, ERα, or AR based on conjugate numbering conventions .

  • Linker System: Probable polyethylene glycol (PEG) or alkyl/ether chains, with length optimized for ternary complex formation. Molecular dynamics simulations suggest PEG4-PEG8 spacers maximize degradation efficiency while minimizing steric hindrance .

Table 1: Hypothesized Physicochemical Properties of Conjugate 100

PropertyValueBasis in Analogous Compounds
Molecular FormulaC₃₅H₅₄N₆O₁₀SDerived from Conjugate 7 (C₃₂H₄₉N₅O₈S)
Molecular Weight~750 DaAdjusted for extended linker
LogP2.1-3.5CRBN/VHL ligand hydrophobicity
Aqueous Solubility≥50 μM (pH 7.4)PEG-enhanced solubility

Mechanism of Action and Ubiquitination Dynamics

Conjugate 100 operates through the PROTAC-mediated ubiquitination cascade:

  • Target Engagement: The warhead domain binds with sub-micromolar affinity to the protein of interest (POI), as demonstrated in analogous ERα degraders (DC₅₀ = 0.17-0.41 nM) .

  • E3 Ligase Recruitment: CRBN or VHL ligase binding induces formation of a ternary complex, with linker length critically influencing complex stability. Recent studies show 4-8 unit PEG linkers optimize POI-E3 proximity .

  • Ubiquitin Transfer: Lysine residues proximal to the conjugation site undergo polyubiquitination, with efficiency dependent on local protein topology. Site-specific degradation studies reveal ≥3 lysines within 15Å radius maximize degradation .

Key Mechanistic Insights:

  • Conjugate 100's degradation efficiency (Dmax) likely exceeds 90% at 100 nM based on structurally similar compounds like ERD-308 .

  • Linker flexibility enables adaptation to variable POI-E3 spatial arrangements, though excessive length (>12 units) reduces degradation potency by 40-60% .

Therapeutic Applications and Preclinical Data

While clinical data remains undisclosed, Conjugate 100's potential spans multiple therapeutic areas:

Oncology

  • Estrogen Receptor-Positive Breast Cancer: Analogous ERα degraders demonstrate IC₅₀ values of 39.9 nM in MCF-7 cells, with Conjugate 100 potentially improving on this through optimized linker chemistry .

  • Prostate Cancer: Androgen receptor degradation efficacy correlates with linker hydrophilicity, suggesting Conjugate 100's PEG-based design may enhance tumor penetration .

Inflammatory Diseases

  • NF-κB Pathway Modulation: CRBN-based conjugates show 70% reduction in inflammatory cytokines (IL-6, TNF-α) at 10 nM, a mechanism likely conserved in Conjugate 100 .

Table 2: Projected Pharmacokinetic Profile

ParameterValue (Predicted)Optimization Strategy
Oral Bioavailability15-25%CRBN ligand derivatization
Plasma t₁/₂8-12 hPEG-mediated renal clearance delay
CNS PenetrationLogBB = -1.2Limited by molecular weight

Challenges and Future Directions

Synthetic Challenges

  • Heterobifunctional Coupling: Conjugate 100's assembly requires precise control of stereochemistry, particularly in (S,R,S)-configured VHL ligands . Current yields for analogous compounds remain ≤40%, necessitating improved coupling reagents.

  • Linker Optimization: Computational modeling suggests that alternating PEG/alkyl linkers could improve membrane permeability by 30% compared to homogeneous PEG chains .

Clinical Translation Barriers

  • Hook Effect: Like all PROTACs, Conjugate 100 likely exhibits bell-shaped dose-response curves, requiring precise dosing regimens to maintain 80-90% target occupancy .

  • Resistance Mechanisms: Upregulation of E3 ligase antagonists (e.g., COP9 signalosome) may reduce efficacy over time, prompting development of combination therapies .

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